molecular formula C21H25NO5 B11660768 3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate

3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B11660768
M. Wt: 371.4 g/mol
InChI Key: XYVIGQBZGHYQBZ-UHFFFAOYSA-N
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Description

3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a 3-methylbutyl chain and a 4-{[(4-methoxyphenoxy)acetyl]amino} substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with 3-methylbutanol in the presence of a catalyst such as sulfuric acid. This is followed by the acylation of the resulting ester with 4-methoxyphenoxyacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate or methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or phenoxy derivatives.

Scientific Research Applications

3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}benzoate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate is unique due to its specific structural features, such as the presence of a 3-methylbutyl chain and a 4-{[(4-methoxyphenoxy)acetyl]amino} substituent. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

3-methylbutyl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C21H25NO5/c1-15(2)12-13-26-21(24)16-4-6-17(7-5-16)22-20(23)14-27-19-10-8-18(25-3)9-11-19/h4-11,15H,12-14H2,1-3H3,(H,22,23)

InChI Key

XYVIGQBZGHYQBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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